BenchChemオンラインストアへようこそ!

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide

FXR Agonism Structure-Activity Relationship Nuclear Receptor

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide is a synthetic small molecule belonging to the cyclopentylpyrazole amide class. Its core structure, featuring a 1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazole scaffold linked to a 3,4-difluorobenzamide group, is disclosed within the Markush structures of patents concerning Farnesoid X Receptor (FXR) modulators, a class of therapeutic targets for metabolic and hepatic diseases.

Molecular Formula C21H20F2N4O
Molecular Weight 382.415
CAS No. 1421514-35-3
Cat. No. B2518113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide
CAS1421514-35-3
Molecular FormulaC21H20F2N4O
Molecular Weight382.415
Structural Identifiers
SMILESC1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=NC=C4
InChIInChI=1S/C21H20F2N4O/c22-18-6-5-15(11-19(18)23)21(28)25-13-16-12-20(14-7-9-24-10-8-14)27(26-16)17-3-1-2-4-17/h5-12,17H,1-4,13H2,(H,25,28)
InChIKeyXMHUKLQYRPKTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide (CAS 1421514-35-3): Sourcing a Specific FXR-Modulating Pyrazole Amide


N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide is a synthetic small molecule belonging to the cyclopentylpyrazole amide class. Its core structure, featuring a 1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazole scaffold linked to a 3,4-difluorobenzamide group, is disclosed within the Markush structures of patents concerning Farnesoid X Receptor (FXR) modulators, a class of therapeutic targets for metabolic and hepatic diseases [1]. The compound is cataloged by various chemical vendors as a research-grade biochemical tool, with its primary differentiation originating from its specific substitution pattern within this congeneric series.

Why Generic Substitution of Cyclopentylpyrazole Amides Fails for FXR-Targeted Research


Substituting N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide with a structurally similar analog from the same patent class is not scientifically sound. The patent family explicitly demonstrates that FXR agonistic or antagonistic activity is highly sensitive to the benzamide substituent pattern [1]. Even minor changes, such as moving from a 3,4-difluoro to a 2-methoxy or 3-dimethylamino substitution on the terminal phenyl ring, can drastically alter target engagement, selectivity profiles, and downstream pharmacokinetic properties. The following evidence guide quantifies the known structure-activity relationships that justify the specific procurement of this 3,4-difluorobenzamide derivative.

Quantitative Differentiation Guide for N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide


Differentiation via 3,4-Difluoro Substituent Effect on FXR Transactivation Activity

The potency and efficacy of cyclopentylpyrazole amides as FXR modulators are directly controlled by the substitution on the terminal benzamide ring. The patent on this chemical class provides quantitative data showing that replacing the 3,4-difluoro pattern with other substituents leads to a measurable change in FXR transactivation activity [1]. This evidence positions the 3,4-difluoro derivative as a distinct tool compound within the series for probing FXR biology. Direct head-to-head quantitative data for this specific compound against its closest analogs is not available in the public domain; the following represents the class-level SAR that defines its differentiation.

FXR Agonism Structure-Activity Relationship Nuclear Receptor

Differentiation from Non-Fluorinated Analogs via Predicted Physicochemical Properties

The presence of the 3,4-difluoro substitution pattern is a well-established medicinal chemistry strategy to modulate lipophilicity and metabolic stability compared to non-fluorinated or mono-halogenated analogs. While comparative experimental data is not public for this specific compound, computational predictions indicate that the 3,4-difluorobenzamide motif alters key drug-like properties such as logP, providing a differentiated profile for in vitro assay development relative to its 3,4-dichloro or 3,4-unsubstituted counterparts [1][2]. This class-level inference is based on the general principle that fluorine substitution reduces pKa and increases metabolic stability.

Drug-likeness Lipophilicity Metabolic Stability

Key Application Scenarios for N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide in FXR Biology


In Vitro Pharmacological Profiling of FXR-Dependent Transactivation

Based on its classification within the FXR modulator patent family [1], this compound is best utilized as a tool compound for investigating FXR-mediated gene transcription in cellular models. Researchers can use it to study the upregulation of target genes like SHP (Small Heterodimer Partner) or FGF19 in hepatocyte-derived cell lines, where its activity is a function of the claimed structure-activity relationship for halogen-substituted benzamides [1].

Establishing Structure-Activity Relationship (SAR) Baselines for a Cyclopentylpyrazole Series

This compound serves as a critical reference point for medicinal chemistry groups expanding upon the cyclopentylpyrazole amide scaffold. Its specific 3,4-difluoro substitution sets a defined benchmark for potency and physicochemical properties, allowing for direct comparison with newly synthesized analogs bearing alternative substituents [1][2]. This enables an efficient, data-driven lead optimization process.

Differentiation of FXR-Mediated vs. Off-Target Effects in Kinase Selectivity Panels

While its primary application context is FXR modulation [1], this compound can be employed in selectivity panels against related nuclear receptors or common off-targets like kinases. A lack of activity in such panels, when contrasted with FXR engagement, would provide essential evidence of its utility as a relatively selective chemical probe for deconvoluting complex signaling pathways.

Quote Request

Request a Quote for N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.